Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to the Derivatization of 4-Methylfuran-2-carboxylic Acid for Biological Screening
Introduction: The Furan Scaffold in Medicinal Chemistry
Furan-containing structures are a cornerstone of medicinal chemistry, appearing as a core motif in a multitude of natural products and synthetic pharmaceuticals.[1][2] Their unique electronic properties and ability to act as bioisosteres for other aromatic rings make them privileged scaffolds in drug design. 4-Methylfuran-2-carboxylic acid, in particular, represents a versatile and readily available starting material for the generation of compound libraries.[3][4] Its carboxylic acid handle provides a reactive site for a variety of chemical transformations, enabling the systematic exploration of chemical space around the furan core.
This application note serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. We provide field-proven, detailed protocols for the derivatization of 4-methylfuran-2-carboxylic acid into three key classes of compounds—amides, esters, and hydrazides. Beyond synthesis, we detail the necessary analytical characterization of these novel derivatives and outline a strategic framework for their subsequent evaluation in biological screening assays.
Strategic Rationale: Why Derivatize?
The process of derivatization is a fundamental strategy in lead discovery and optimization. By systematically modifying the carboxylic acid group of the parent molecule, we can profoundly alter its physicochemical and pharmacological properties. The primary goals of this approach are:
-
Exploration of Structure-Activity Relationships (SAR): Creating a library of related compounds allows researchers to understand how specific structural changes impact biological activity. By testing a series of amides, esters, and hydrazides, one can identify which functional groups and substituents are critical for target engagement.
-
Modulation of Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and metabolic stability can be fine-tuned. For instance, converting the parent acid to an ester can increase its ability to cross cell membranes, potentially acting as a prodrug that is hydrolyzed to the active acid form inside the cell.[5]
-
Introduction of New Pharmacophoric Features: The newly introduced functional groups can establish new interactions with a biological target. The amide bond is particularly adept at forming hydrogen bonds, a critical interaction in many protein-ligand binding events.[6][7] Hydrazides are not only biologically active themselves but also serve as versatile intermediates for creating more complex heterocyclic systems known to possess diverse pharmacological properties.[8]
Derivatization Workflows and Protocols
This section details the synthetic methodologies for converting 4-methylfuran-2-carboxylic acid into amides, esters, and hydrazides. Each protocol is designed to be a self-validating system, incorporating steps for reaction monitoring and purification to ensure the integrity of the final compounds.
Strategy 1: Amide Synthesis via Carbodiimide Coupling
The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be "activated." Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The addition of an auxiliary nucleophile like N-hydroxysuccinimide (NHS) can further improve efficiency by forming a semi-stable active ester, minimizing side reactions.[6][9] The byproducts of EDC coupling are water-soluble, simplifying purification.[6]
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C [label="Add Coupling Reagents\n(EDC, NHS) for Activation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
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H [label="Purification:\nColumn Chromatography", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
I [label="Final Product:\nPurified Amide Derivative", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
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A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G [label="Reaction\nComplete"];
G -> H;
H -> I;
F -> E [label="Incomplete", style=dashed];
}
Workflow for Amide Synthesis.
Protocol 1: Synthesis of N-Benzyl-4-methylfuran-2-carboxamide
-
Reagents and Materials:
-
4-Methylfuran-2-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
EDC (1.2 eq)
-
NHS (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
5% aq. HCl, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄
-
Silica gel for chromatography
-
Procedure:
-
To a stirred solution of 4-methylfuran-2-carboxylic acid (1.0 eq) in anhydrous DCM, add NHS (1.2 eq) and EDC (1.2 eq).
-
Stir the reaction mixture at room temperature for 30-60 minutes to pre-activate the acid. The formation of the NHS-ester can be monitored by TLC.
-
In a separate flask, dissolve benzylamine (1.1 eq) in DCM.
-
Add the amine solution and DIPEA (2.0 eq) to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.[6]
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
Strategy 2: Esterification via Acyl Chloride
While direct Fischer esterification (acid + alcohol with a strong acid catalyst) is possible, a more robust and often higher-yielding method for furan-based carboxylic acids involves conversion to a highly reactive acyl chloride intermediate.[5] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride readily convert the carboxylic acid to the corresponding acyl chloride, which then reacts rapidly with an alcohol to form the ester. This method avoids the strong acidic conditions and high temperatures that can sometimes lead to decomposition of sensitive furan rings.
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C [label="Add Thionyl Chloride (SOCl₂)\nand heat to form Acyl Chloride", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
D [label="Remove Excess SOCl₂\nunder vacuum", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
E [label="Add Alcohol (e.g., Ethanol)\nand a base (e.g., Pyridine)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="Monitor Reaction\n(TLC or GC-MS)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
G [label="Aqueous Work-up:\nWash with Water and Brine", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
H [label="Purification:\nColumn Chromatography or Distillation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
I [label="Final Product:\nPurified Ester Derivative", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
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A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G [label="Reaction\nComplete"];
G -> H;
H -> I;
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Workflow for Ester Synthesis.
Protocol 2: Synthesis of Ethyl 4-methylfuran-2-carboxylate
-
Reagents and Materials:
-
4-Methylfuran-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Ethanol (large excess)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Toluene or DCM
-
Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and releases toxic gases.
-
Suspend 4-methylfuran-2-carboxylic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (or ~70 °C) for 1-2 hours until gas evolution ceases. The progress can be monitored by taking a small aliquot, quenching it with methanol, and checking for methyl ester formation by GC-MS.
-
Cool the reaction to room temperature and remove the excess SOCl₂ and toluene under reduced pressure.
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution in an ice bath (0 °C).
-
Slowly add a solution of anhydrous ethanol (3.0 eq) and anhydrous pyridine (1.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or GC-MS.
-
Work-up: Dilute with DCM and wash with water, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude ester by column chromatography or vacuum distillation.
Strategy 3: Hydrazide Synthesis
Acid hydrazides are valuable intermediates and biologically active compounds.[8] They can be prepared directly from carboxylic acids and hydrazine hydrate. While various methods exist, including multi-step procedures through an ester intermediate, a direct, solvent-free grinding method offers an efficient and environmentally friendly alternative. For larger scales or solution-phase chemistry, a continuous flow method or a standard reflux in alcohol can also be employed.[8][10]
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D [label="Let Mixture Stand\n(10-15 min) until Solidified", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
E [label="Monitor Reaction\n(TLC)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
F [label="Purification:\nRecrystallize from Ethanol", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
G [label="Final Product:\nPurified Hydrazide Derivative", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
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A -> B;
B -> C;
C -> D;
D -> E;
E -> F [label="Reaction\nComplete"];
F -> G;
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Workflow for Hydrazide Synthesis (Grinding Method).
Protocol 3: Synthesis of 4-Methylfuran-2-carbohydrazide (Solvent-Free)
-
Reagents and Materials:
-
4-Methylfuran-2-carboxylic acid (1.0 eq, e.g., 3.0 mmol)
-
Hydrazine hydrate (80% solution, 1.25 eq, e.g., 3.75 mmol)
-
Mortar and pestle
-
Ethanol for recrystallization
-
Procedure:
-
Place 4-methylfuran-2-carboxylic acid (3.0 mmol) and hydrazine hydrate (3.75 mmol) in a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for 3-5 minutes. The mixture will likely become a paste.
-
Allow the reaction mixture to stand for 10-15 minutes. It should set into a solid mass.
-
Check for the completion of the reaction by dissolving a small amount of the solid in a suitable solvent and analyzing by TLC.
-
Purification: Transfer the solid mass and recrystallize from hot ethanol to obtain the pure hydrazide crystals.
Analytical Characterization of Derivatives
Confirming the identity and purity of each newly synthesized compound is a critical step before proceeding to biological screening. A combination of spectroscopic techniques is essential for unambiguous structure elucidation.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most detailed structural information. For furan derivatives, characteristic signals in the aromatic region (typically 6-8 ppm in ¹H NMR) confirm the integrity of the furan ring. The formation of the new functional group is confirmed by the appearance of new signals (e.g., an N-H proton for amides, new alkyl signals for esters) and shifts in the signal of the carbonyl carbon (~160-175 ppm in ¹³C NMR).[11][12][13]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized derivative by identifying the molecular ion peak (M⁺ or [M+H]⁺). The fragmentation pattern can provide additional structural confirmation.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming the presence of key functional groups. The C=O (carbonyl) stretching frequency is diagnostic: esters typically appear at ~1735-1750 cm⁻¹, while amides are found at a lower frequency, ~1630-1690 cm⁻¹.
Table 1: Hypothetical Characterization Data for Synthesized Derivatives
| Derivative Class | Example Structure | Molecular Formula | MW ( g/mol ) | Key ¹H NMR Signals (δ, ppm in CDCl₃) | MS (m/z) [M+H]⁺ |
| Amide | N-Benzyl-4-methylfuran-2-carboxamide | C₁₃H₁₃NO₂ | 215.25 | ~7.3 (m, 5H, Ar-H), ~6.8 (s, 1H, Furan-H), ~6.5 (br s, 1H, NH), ~4.6 (d, 2H, CH₂), ~2.2 (s, 3H, CH₃) | 216.1 |
| Ester | Ethyl 4-methylfuran-2-carboxylate | C₈H₁₀O₃ | 154.16 | ~7.0 (s, 1H, Furan-H), ~6.2 (s, 1H, Furan-H), ~4.3 (q, 2H, OCH₂), ~2.2 (s, 3H, CH₃), ~1.3 (t, 3H, CH₂CH₃) | 155.1 |
| Hydrazide | 4-Methylfuran-2-carbohydrazide | C₆H₈N₂O₂ | 140.14 | ~8.0 (br s, 1H, NH), ~7.0 (s, 1H, Furan-H), ~6.2 (s, 1H, Furan-H), ~4.1 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃) | 141.1 |
Framework for Biological Evaluation
Once a library of derivatives has been synthesized and characterized, the next phase is to assess their biological activity. High-Throughput Screening (HTS) allows for the rapid evaluation of large numbers of compounds against a specific biological target or cellular phenotype.[14]
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High-Level Biological Screening Cascade.
Example Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Furan derivatives have been investigated for their anticancer properties.[1][2] The MTT assay is a common colorimetric, cell-based assay used to assess the cytotoxic potential of compounds by measuring the metabolic activity of cells.
-
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well plates
-
Synthesized furan derivatives (dissolved in DMSO to make stock solutions)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
Microplate reader
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
4-Methylfuran-2-carboxylic acid is an excellent starting point for the development of novel compound libraries for biological screening. The derivatization strategies outlined in this guide—amide coupling, esterification, and hydrazide formation—are robust, scalable, and utilize common laboratory reagents and techniques. By following these detailed protocols for synthesis, characterization, and subsequent biological evaluation, researchers can efficiently generate diverse molecular entities and systematically explore their therapeutic potential, accelerating the journey from a simple chemical scaffold to a promising lead candidate.
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Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. [Link]
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A highly efficient solvent free synthesis of hydrazides using grinding technique. ResearchGate. [Link]
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Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. ACS Publications. [Link]
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Biological Assays: Innovations and Applications. Longdom Publishing. [Link]
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A New Procedure for Preparation of Carboxylic Acid Hydrazides. ACS Publications. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information (PMC). [Link]
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Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]
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Chapter 8: Advances in Biological Screening for Lead Discovery. Royal Society of Chemistry. [Link]
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Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]
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Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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Synthesis of esters derived from 2,5-furandicarboxylic acid and study of its plasticizing effects on poly(lactic acid). ResearchGate. [Link]
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One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]
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High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. MDPI. [Link]
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Screening and identification of novel biologically active natural compounds. National Center for Biotechnology Information (PMC). [Link]
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and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Publications. [Link]
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CAS No : 59304-40-4 | Product Name : 4-Methylfuran-2-carboxylic Acid. Pharmaffiliates. [Link]
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Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
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Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks. [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]
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Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. National Center for Biotechnology Information (PMC). [Link]
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On-line derivatization gas chromatography with furan chemical ionization tandem mass spectrometry for screening of amphetamines in urine. PubMed. [Link]
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Structural Analysis of Lignin-Based Furan Resin. MDPI. [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]
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2-Furancarboxylic acid, 5-methyl-. PubChem. [Link]
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Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. [Link]
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Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. [Link]
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